molecular formula C52H74Cl2O18 B1672665 Fidaxomycin CAS No. 873857-62-6

Fidaxomycin

Cat. No. B1672665
M. Wt: 1058 g/mol
InChI Key: ZVGNESXIJDCBKN-UUEYKCAUSA-N
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Description

Fidaxomicin is a macrolide antibiotic used to treat diarrhea associated with Clostridium difficile infection . It is a naturally-occurring 18-member macrocycle derived from fermentation . It works differently from other medicines because it passes into your stomach and intestines without being absorbed into your bloodstream .


Synthesis Analysis

Fidaxomicin is a glycosylated macrocyclic lactone produced by actinomycetes and has been isolated from four different soil bacteria . The development of semisynthetic derivatives is a promising approach to render this class of antibiotics available for treatments of systemic infections, particularly by improving water solubility .


Molecular Structure Analysis

Fidaxomicin structurally belongs to the macrocyclic lactone antibiotics, but features a larger 18-membered ring . The aglycon is connected to a modified noviose . Structural and biochemical experiments reveal a region in the enzyme RNA polymerase that can sensitize the pathogen to fidaxomicin, helping to explain the drug’s selective clinical activity .


Chemical Reactions Analysis

Fidaxomicin has been subjected to stress degradation under different conditions such as excessive heat, acid and base hydrolysis, and oxidation . The study revealed six impurities, among them, some were alkali stress dependent while others were acid stress dependent .


Physical And Chemical Properties Analysis

Fidaxomicin has a molecular formula of C52H74Cl2O18 and a molecular weight of 1058.04 . One of the main limitations for this compound is its low water solubility, which impacts its clinical uses .

Scientific Research Applications

Microbiome Preservation and CDI Recurrence Reduction

Fidaxomicin has been shown to preserve the intestinal microbiome during and after CDI treatment, contributing to reduced toxin reexpression and recurrence rates of CDI compared to vancomycin. This property stems from its selective mechanism of action, which spares the major components of the gut flora, allowing for a healthier microbiome balance post-treatment (Louie et al., 2012).

Pediatric Applications and Safety

The safety and efficacy of fidaxomicin in children and adolescents with CDI were confirmed in a phase 3, multicenter, randomized, single-blind clinical trial. Fidaxomicin demonstrated significantly higher rates of global cure and lower recurrence rates, establishing it as a well-tolerated and effective treatment option in the pediatric population (Wolf et al., 2019).

Impact on Clinical Guidelines

The release of updated IDSA guidelines, which recommended expanded use of fidaxomicin, was followed by a review in a large health system to understand its impact. The findings indicated a moderate increase in fidaxomicin use post-guideline update, suggesting its growing acceptance in clinical practice for CDI management (Bariola & Khadem, 2019).

Economic Implications

A study highlighted the clinical and economic benefits of fidaxomicin compared to vancomycin for CDI treatment, revealing that despite higher drug acquisition costs, fidaxomicin led to lower overall hospital costs due to its effect on reducing CDI recurrence. This analysis underscores fidaxomicin's potential for delivering cost savings in the healthcare system by preventing CDI readmissions (Gallagher et al., 2015).

Safety And Hazards

Fidaxomicin may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation . In case of an allergic reaction or serious side effects, it is recommended to stop taking fidaxomicin and get emergency medical help .

Future Directions

Understanding why fidaxomicin acts selectively on the RNAP of C. difficile would improve knowledge on how transcription works in this bacterium and guide the design of other narrow-spectrum antibiotics . Precisely stratifying risk groups for recurrent CDI will represent a crucial research trajectory of future real-life studies on the treatment of first CDI episodes .

properties

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGNESXIJDCBKN-UUEYKCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74Cl2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016415
Record name Fidaxomicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1058.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species.
Record name Fidaxomicin
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Product Name

Fidaxomicin

CAS RN

873857-62-6
Record name Fidaxomicin
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Record name Fidaxomicin
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Record name (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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